molecular formula C52H54N6O8 B8148519 (1R,2R,4R,10S,12S,27S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone

(1R,2R,4R,10S,12S,27S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone

Cat. No.: B8148519
M. Wt: 891.0 g/mol
InChI Key: ZKJYVORSURCOMD-GSYUCZBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R,2R,4R,10S,12S,27S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[...]tetrone" (hereafter referred to as Compound X) is a highly complex macrocyclic molecule characterized by:

  • A pentadecacyclic framework with fused polycyclic rings.
  • Multiple heteroatoms: 21,33-dioxa (oxygen atoms), 3,6,15,48,50-pentaza (nitrogen atoms), and a 39-azonia (quaternary ammonium) group.
  • Substituents: 15-hydroxy, 13,13,20,20,34,34,41,41-octamethyl, and 5,49,51,52-tetrone (four ketone groups).
  • Stereochemical complexity: Seven chiral centers with defined configurations.

Its synthesis likely involves multi-step cyclization, oxidation, and functionalization processes akin to those described for similar polycyclic systems .

Properties

IUPAC Name

(1R,2R,4R,10S,12S,27S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H54N6O8/c1-44(2)19-15-25-29(65-44)13-11-27-33-36-50-28-12-14-30-26(16-20-45(3,4)66-30)35(28)58(64)38(50)47(7,8)31-23-48-17-9-21-54(48)42(61)51(31,53-40(48)59)39(50)56-41(60)49-18-10-22-55(49)43(62)52(36,56)32(24-49)46(5,6)37(33)57(63)34(25)27/h11-16,19-20,31-32,36,39,63H,9-10,17-18,21-24H2,1-8H3,(H,53,59)/t31-,32-,36-,39+,48?,49-,50?,51+,52+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJYVORSURCOMD-GSYUCZBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2N(C4=C3C5C67C(C4(C)C)CC8(CCCN8C6=O)C(=O)N7C9C51C2=C(C3=C(C=C2)OC(C=C3)(C)C)[N+](=C1C(C1C92C(=O)N3CCCC3(C1)C(=O)N2)(C)C)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2N(C4=C3[C@@H]5[C@]67[C@H](C4(C)C)C[C@@]8(CCCN8C6=O)C(=O)N7[C@@H]9C51C2=C(C3=C(C=C2)OC(C=C3)(C)C)[N+](=C1C([C@H]1[C@]92C(=O)N3CCCC3(C1)C(=O)N2)(C)C)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H54N6O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Feature Compound X Caracurine V () Pentacyclic Dicarboxaldehyde () Ailanthus altissima Terpenoids ()
Core Structure Pentadecacyclic Dodecacyclic Pentacyclic Bicyclic/Tricyclic
Heteroatoms 5 N, 2 O, 1 quaternary ammonium 4 N, 1 O 0 N, 5 O 0–1 N, 1–3 O
Substituents 8 methyl, 1 hydroxyl, 4 ketones Hydroxyl, allyl, methoxy Hydroxyl, methoxy, aldehyde Hydroxyl, methyl, ketone
Stereochemistry 7 chiral centers 12 chiral centers 4 chiral centers 2–4 chiral centers

Key Observations :

  • Compound X’s quaternary ammonium group distinguishes it from oxygen-dominated analogs like the pentacyclic dicarboxaldehyde .
  • Its octamethyl substitution pattern is unique compared to the allyl/methoxy groups in Caracurine V .

Pharmacological Activity

Compound Reported Activity Toxicity Profile Mechanism of Action (Inferred)
Compound X Not explicitly reported; analogs suggest antitumor potential Likely lower toxicity due to polar groups May inhibit enzyme pathways via ketone interactions
Caracurine V Neuroactive properties High toxicity in vivo Binds to acetylcholine receptors
Ailanthus Terpenoids Antitumor, cytotoxic High toxicity limits use Disrupts mitochondrial membranes
Pentacyclic Dicarboxaldehyde Antimicrobial, anti-inflammatory Moderate cytotoxicity Chelates metal ions or disrupts cell walls

Key Gap: Compound X’s hydroxyl and tetrone groups may enhance solubility and reduce toxicity compared to hydrophobic terpenoids .

Physicochemical Properties

Property Compound X (Predicted) Caracurine V () Pentacyclic Dicarboxaldehyde ()
Solubility Moderate (polar groups enhance aqueous solubility) Low (hydrophobic macrocycle) Low (crystalline structure)
Stability High (rigid framework resists degradation) Moderate (sensitive to oxidation) High (stable under inert conditions)
LogP ~1.2 (estimated) 3.8 2.5

Note: No direct experimental data for Compound X exists in the provided evidence; predictions are based on structural analogs .

Recommendations :

  • Prioritize in vitro assays to assess antitumor/antimicrobial activity.
  • Explore green chemistry techniques (e.g., catalytic cyclization) for scalable synthesis .
  • Conduct toxicity profiling to evaluate safety margins compared to toxic analogs .

Q & A

Q. What are the primary challenges in synthesizing this compound with high stereochemical purity, and how can they be methodologically addressed?

The synthesis of this polycyclic compound requires precise control over stereochemistry and regioselectivity due to its octamethyl substituents and multiple heteroatoms. A hybrid computational-experimental approach is recommended:

  • Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states .
  • Employ iterative experimental validation under controlled conditions (e.g., inert atmosphere, low temperature) to minimize side reactions.
  • Integrate feedback loops where experimental results refine computational models, as demonstrated in ICReDD’s reaction design framework .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its complex structure?

Key methods include:

  • X-ray crystallography : Resolve the absolute configuration of stereocenters and confirm ring junction geometries (e.g., as in Acta Crystallographica studies of similar polycycles) .
  • High-field NMR : Assign signals using 2D techniques (COSY, HSQC, HMBC) to distinguish overlapping proton environments, particularly in the oxa-aza rings .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns, especially for heavy atoms like nitrogen and oxygen .

Q. What purification strategies are suitable for isolating this compound from complex reaction mixtures?

  • Membrane separation technologies : Leverage size-exclusion or affinity-based membranes to isolate the target compound from smaller byproducts .
  • Chromatography : Use preparative HPLC with chiral stationary phases to resolve stereoisomers, optimizing mobile phase polarity based on the compound’s hydroxy and tetrone functionalities .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in novel catalytic or oxidative environments?

Advanced strategies involve:

  • Reaction path search algorithms : Simulate potential reaction coordinates using software like GRRM or AFIR to identify low-energy pathways for functionalization .
  • Machine learning (ML) integration : Train ML models on existing experimental data to predict regioselectivity in reactions involving the compound’s hydroxyl or azonia groups .
  • Multi-scale modeling : Combine quantum mechanics (QM) for active sites with molecular mechanics (MM) for bulk interactions, as applied in AI-driven COMSOL simulations .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s stability?

  • Triangulation approach : Cross-validate results using independent methods (e.g., experimental kinetic studies vs. computational activation energy calculations) .
  • Sensitivity analysis : Identify which computational parameters (e.g., solvation models, basis sets) most significantly affect stability predictions and recalibrate them against empirical data .
  • In situ monitoring : Use techniques like Raman spectroscopy or microfluidics to track degradation pathways in real time, addressing discrepancies between theory and observation .

Q. What experimental designs are optimal for studying the compound’s interactions with biological or environmental surfaces?

  • Microspectroscopic imaging : Apply AFM-IR or ToF-SIMS to analyze adsorption behavior on model indoor or biological surfaces at nanoscale resolution .
  • Controlled environmental chambers : Simulate humidity, temperature, and oxidant levels to study surface-mediated degradation, linking sensory data (e.g., morphological changes) with chemical analysis .
  • Factorial design of experiments (DoE) : Systematically vary parameters (e.g., pH, ionic strength) to isolate factors influencing surface reactivity .

Methodological Resources

  • Reactor design : Refer to CRDC subclass RDF2050112 for principles in optimizing batch vs. continuous reactors for large-scale synthesis .
  • Data validation : Follow frameworks from Chemical Engineering Research & Design for statistically robust experimental replication and error analysis .
  • Publishing standards : Ensure alignment with journals emphasizing "chemical engineering design" and "reaction fundamentals," which prioritize methodological rigor over incremental findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.